Superior Enzymatic Potency: Syk-IN-8 Exhibits Sub-Nanomolar IC50, Outperforming R406 and Entospletinib
Syk-IN-8 demonstrates an enzymatic IC50 of 0.52 nM against Syk in a cell-free assay, representing an 79-fold increase in potency over R406 (IC50 = 41 nM) and a 15-fold increase over entospletinib (IC50 = 7.7 nM) [1]. This sub-nanomolar potency suggests that Syk-IN-8 may achieve greater target engagement at lower concentrations, which is a critical consideration for cellular and in vivo studies where compound solubility and off-target effects are concentration-dependent.
| Evidence Dimension | Syk Enzymatic IC50 |
|---|---|
| Target Compound Data | 0.52 nM |
| Comparator Or Baseline | R406: 41 nM; Entospletinib: 7.7 nM |
| Quantified Difference | 79-fold vs R406; 15-fold vs Entospletinib |
| Conditions | Cell-free enzymatic assay; compound concentration series |
Why This Matters
Higher potency enables use of lower compound concentrations, reducing potential off-target effects and improving experimental signal-to-noise ratio.
- [1] Cui B, Wang Y, Zhao Z, et al. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies. Eur J Med Chem. 2023;259:115672. doi:10.1016/j.ejmech.2023.115672. PMID: 37423126. View Source
